The primary source of Isoschisandrin is the fruit of Schisandra chinensis, commonly referred to as magnolia vine or five-flavor fruit. This plant is native to East Asia and has been used in traditional Chinese medicine for centuries. The fruit contains various bioactive compounds, including lignans like Isoschisandrin, which contribute to its therapeutic properties.
Isoschisandrin is classified as a lignan, specifically a dibenzocyclooctadiene lignan. Lignans are phenolic compounds that are abundant in seeds, grains, and certain fruits and vegetables. They have garnered attention for their potential health-promoting effects.
Isoschisandrin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves solvent extraction techniques where the fruit of Schisandra chinensis is processed to isolate Isoschisandrin along with other lignans.
The chemical synthesis may involve reactions such as:
Isoschisandrin has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is CHO, indicating it contains 21 carbon atoms, 24 hydrogen atoms, and 6 oxygen atoms.
Isoschisandrin participates in various chemical reactions that can modify its structure or enhance its biological activity. Some notable reactions include:
The stability of Isoschisandrin in different pH environments can affect its reactivity. For instance:
Isoschisandrin exhibits its biological effects through several mechanisms:
Research indicates that Isoschisandrin can significantly reduce markers of liver damage in experimental models, supporting its use in traditional medicine for liver health.
Relevant analyses indicate that Isoschisandrin maintains its structural integrity under various storage conditions but should be kept away from direct sunlight to prevent degradation.
Isoschisandrin has several applications in scientific research and traditional medicine:
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